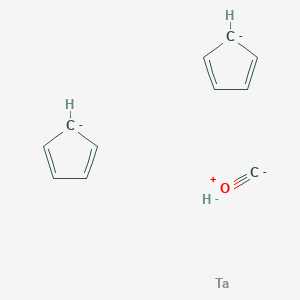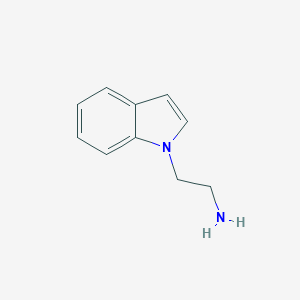
2-(1H-吲哚-1-基)乙胺
描述
2-(1H-indol-1-yl)ethanamine, also known as tryptamine, is an organic compound with the molecular formula C10H12N2. It is a derivative of indole, a bicyclic aromatic heterocycle, and is structurally related to the amino acid tryptophan. This compound is of significant interest due to its presence in various biological systems and its role as a precursor to several important biomolecules.
科学研究应用
2-(1H-indol-1-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is a precursor to neurotransmitters such as serotonin and melatonin, making it valuable in studies related to neurochemistry and endocrinology.
Medicine: Research into its derivatives has led to the development of drugs for treating conditions such as depression, anxiety, and sleep disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
2-(1H-indol-1-yl)ethanamine, also known as tryptamine, is a biogenic amine that plays a crucial role in various biological processes . It is known to bind with high affinity to multiple receptors, including the human trace amine-associated receptor 1 (hTAAR1) and non-selective serotonin receptors . These receptors are involved in numerous physiological functions, including mood regulation, cognition, and the immune response .
Mode of Action
Tryptamine interacts with its targets primarily through receptor binding. For instance, it acts as an agonist for hTAAR1, stimulating the receptor’s activity . It also functions as a non-selective serotonin receptor agonist, which means it can bind to and activate various types of serotonin receptors . This broad receptor activity allows tryptamine to influence a wide range of physiological processes.
Biochemical Pathways
The action of tryptamine affects several biochemical pathways. For instance, its interaction with serotonin receptors can influence the serotonergic system, which plays a key role in mood regulation and other cognitive functions . Additionally, its agonistic activity on hTAAR1 can modulate the release of neurotransmitters like dopamine, serotonin, and norepinephrine .
Pharmacokinetics
Its metabolism likely involves enzymatic processes, and it is probably excreted via the kidneys .
Result of Action
The activation of serotonin receptors and hTAAR1 by tryptamine can lead to various molecular and cellular effects. For example, it can modulate the production of pro-inflammatory cytokines, potentially influencing immune responses . Additionally, its impact on neurotransmitter release can affect neuronal signaling and thus influence various cognitive functions .
Action Environment
The action, efficacy, and stability of tryptamine can be influenced by various environmental factors. For instance, the presence of other competing ligands can affect its binding to receptors. Additionally, factors such as pH and temperature can influence its stability and activity .
生化分析
Biochemical Properties
The exact biochemical properties of 2-(1H-indol-1-yl)ethanamine are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding to specific sites on these molecules, potentially influencing their function .
Cellular Effects
The effects of 2-(1H-indol-1-yl)ethanamine on cells are diverse and depend on the specific cellular context. It has been shown to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2-(1H-indol-1-yl)ethanamine is complex and involves multiple steps. It is thought to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
2-(1H-indol-1-yl)ethanamine can be synthesized through several methods. One common approach involves the reduction of indole-3-acetaldehyde using sodium borohydride in the presence of ethanol. Another method includes the reaction of indole with ethylene oxide under acidic conditions to yield the desired product.
Industrial Production Methods
In industrial settings, the production of 2-(1H-indol-1-yl)ethanamine typically involves the catalytic hydrogenation of indole-3-acetonitrile. This process is carried out under high pressure and temperature conditions, using a suitable catalyst such as palladium on carbon.
化学反应分析
Types of Reactions
2-(1H-indol-1-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-3-acetaldehyde or indole-3-acetic acid.
Reduction: The compound can be reduced to form indole-3-ethanol.
Substitution: It can participate in electrophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often require acidic conditions and a suitable electrophile, such as halogens or nitro groups.
Major Products
Oxidation: Indole-3-acetaldehyde, indole-3-acetic acid.
Reduction: Indole-3-ethanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
相似化合物的比较
Similar Compounds
Tryptophan: An essential amino acid and precursor to 2-(1H-indol-1-yl)ethanamine.
Serotonin: A neurotransmitter derived from 2-(1H-indol-1-yl)ethanamine.
Melatonin: A hormone synthesized from serotonin.
Uniqueness
2-(1H-indol-1-yl)ethanamine is unique due to its dual role as both a neurotransmitter precursor and a building block for various bioactive compounds. Its ability to undergo a wide range of chemical reactions also makes it a versatile compound in synthetic chemistry.
属性
IUPAC Name |
2-indol-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c11-6-8-12-7-5-9-3-1-2-4-10(9)12/h1-5,7H,6,8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEFQUSYBZYTAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293224 | |
| Record name | 2-(1H-indol-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13708-58-2 | |
| Record name | 13708-58-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87953 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1H-indol-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(1H-Indol-1-yl)ethanamine in the context of the presented research?
A1: The research highlights the use of 2-(1H-Indol-1-yl)ethanamine as a key starting material in a novel enantioselective iso-Pictet-Spengler reaction. [] This reaction allows for the synthesis of 1,1-disubstituted-1,2,3,4-tetrahydropyrazino[1,2-a]indoles, a relatively unexplored indole-based core structure with potential applications in medicinal chemistry. [] This reaction provides a new synthetic route to access these compounds with high enantioselectivity, which is crucial for potential drug development.
Q2: What makes the reported reaction with 2-(1H-Indol-1-yl)ethanamine particularly noteworthy?
A2: The research presents the first example of an asymmetric iso-Pictet-Spengler reaction utilizing 2-(1H-Indol-1-yl)ethanamine. [] Previous methods to synthesize similar compounds lacked enantiocontrol, limiting their utility. The use of a commercially available chiral silicon Lewis acid catalyst in this reaction enables the formation of the desired products with high enantiomeric excess. [] This breakthrough paves the way for exploring the biological activities of these enantiopure compounds for drug discovery purposes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B88512.png)
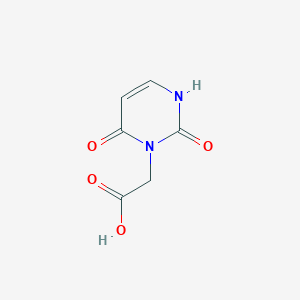
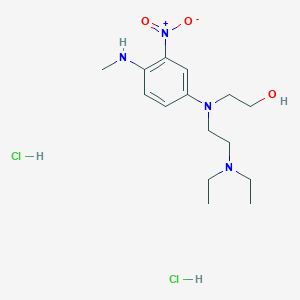
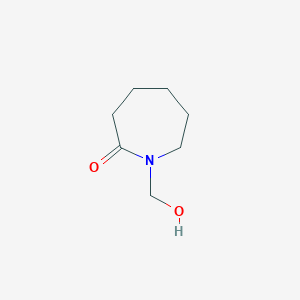
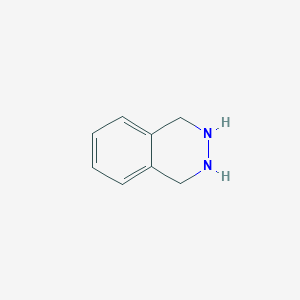
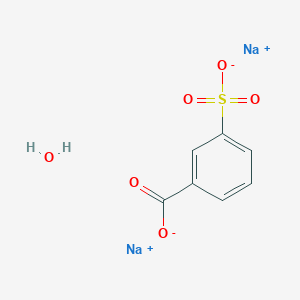

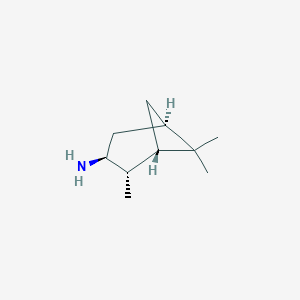
![1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B88544.png)
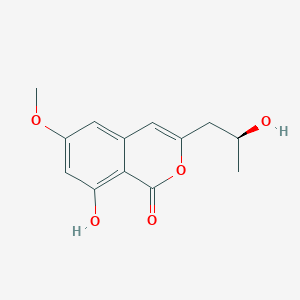
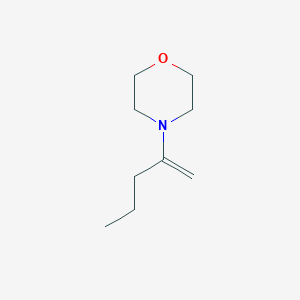
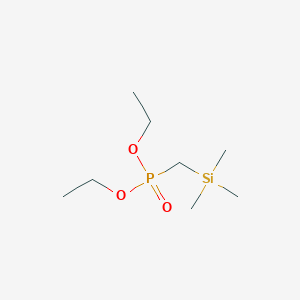
![1,2-Ethanediamine, N-(1,3-dimethylbutylidene)-N'-[2-[(1,3-dimethylbutylidene)amino]ethyl]-](/img/structure/B88558.png)
